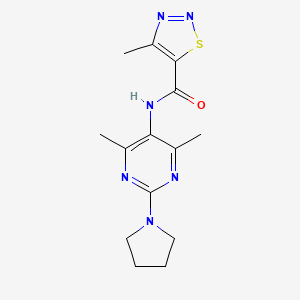
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N6OS and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
Structural Overview
The compound features a complex molecular structure characterized by the presence of a pyrimidine moiety linked to a thiadiazole ring through a carboxamide functional group. The incorporation of a pyrrolidine ring significantly influences the compound's steric and electronic properties, which may enhance its interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Properties : Similar compounds have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) . These interactions suggest potential applications in cancer therapy.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains. Pyrrolidine derivatives have been evaluated for their antibacterial and antifungal properties, indicating that structural modifications can enhance bioactivity .
- Enzyme Inhibition : The dual moiety of the compound allows it to interact with multiple biological targets. For instance, derivatives with similar structures have been noted for their ability to inhibit telomerase activity and other enzymes critical in disease pathways .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
Synthetic Routes
- Pyrimidine and Thiadiazole Formation : The initial reaction often involves the condensation of 2-chloropyrimidine with pyrrolidine under basic conditions.
Reaction Conditions
The reaction is usually conducted in organic solvents such as dichloromethane or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion and high yield .
Case Study 1: Anticancer Activity
A study highlighted the anticancer potential of similar pyrimidine-thiadiazole derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity attributed to the inhibition of HDAC and telomerase activity .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of pyrrolidine-based compounds. In vitro tests revealed that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4,6-dimethylpyrimidin-5-yl)benzamide | Pyrimidine ring; no thiadiazole | Anticancer |
| N-(pyrrolidinyl)thiadiazole | Thiadiazole fused with pyrrolidine | Antimicrobial |
| 1,3,4-Oxadiazole derivatives | Oxadiazole scaffold | Anticancer, antiviral |
This table illustrates how variations in structural features can lead to different biological activities among related compounds.
属性
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-8-11(17-13(21)12-10(3)18-19-22-12)9(2)16-14(15-8)20-6-4-5-7-20/h4-7H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVSUBHSLFIHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














